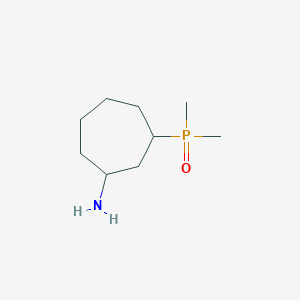

3-Dimethylphosphorylcycloheptan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Dimethylphosphorylcycloheptan-1-amine” is an organic compound that contains an amine functional group . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The classification of amines (primary, secondary, or tertiary) is determined by the number of carbon-containing groups attached to them .

Synthesis Analysis

The synthesis of amines like “3-Dimethylphosphorylcycloheptan-1-amine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia or other amines . More sophisticated methods involve catalytic and noncatalytic reactions that utilize the Leuckart method .

Molecular Structure Analysis

The molecular structure of “3-Dimethylphosphorylcycloheptan-1-amine” would be based on the general structure of an amine. In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .

Chemical Reactions Analysis

Amines, including “3-Dimethylphosphorylcycloheptan-1-amine”, can undergo various chemical reactions. These include alkylation and acylation . Alkylation involves the transfer of an alkyl group from an alkyl halide to the amine .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3-Dimethylphosphorylcycloheptan-1-amine, as a derivative in the class of amines, has been explored for its chemical properties and synthesis methods. Research has focused on examining the compound's properties using various experimental spectroscopies, such as NMR, FT-Raman, FT-IR, and UV–Visible, alongside theoretical studies using Density Functional Theory (DFT) (Fatima et al., 2021). The exploration of its molecular properties, including bond lengths, angles, vibrational frequencies, and charge distribution, is crucial for understanding its application in various chemical reactions.

Applications in Amine Synthesis

- The compound has been involved in studies related to the synthesis of different types of amines. Research has demonstrated productive syntheses of amine derivatives, highlighting the compound's role in the creation of new chemical structures (Kozhushkov et al., 2010). The ability to synthesize varied amines opens the door to numerous applications, including medicinal chemistry and materials science.

Environmental and Material Science Applications

- In environmental and material science, the compound has been investigated for its role in understanding and modifying physical properties, such as density, speed of sound, viscosity, and surface tension in different solutions. Such studies are essential for potential applications in processes like acidic gases separation (Blanco et al., 2017). The analysis of its behavior in aqueous solutions contributes valuable information for industrial and environmental applications.

Catalysis and Reaction Induction

- Another significant area of research is its use in catalysis, particularly in promoting specific chemical reactions. For instance, metal–organic frameworks have been explored as catalysts for multicomponent reactions involving amines, highlighting the compound's role in facilitating complex chemical processes (Rostamnia et al., 2013). These findings are particularly relevant for the development of new synthetic methodologies in organic chemistry.

Detection and Analysis Applications

- The compound has also been part of research in developing detection methods for various chemicals. Studies have focused on creating probes for detecting amine-containing gases, utilizing the compound's chemical properties to enhance detection accuracy and selectivity (Nguyen et al., 2019). Such technologies are crucial in environmental monitoring and industrial safety.

Mécanisme D'action

Mode of Action

It is known that amines can interact with various biological targets through mechanisms such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the target’s function, which can have downstream effects on cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by 3-Dimethylphosphorylcycloheptan-1-amine are currently unknown . Amines are known to be involved in a wide range of biochemical processes, including neurotransmission, protein synthesis, and cellular metabolism

Pharmacokinetics

Amines are generally well-absorbed and can be distributed throughout the body due to their small size and polarity . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of metabolic enzymes in the body.

Result of Action

Given the compound’s amine group, it may interact with various cellular targets and potentially influence a range of biological processes

Action Environment

The action, efficacy, and stability of 3-Dimethylphosphorylcycloheptan-1-amine can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s activity could be affected by the pH of the environment, as amines can accept or donate protons depending on the pH . Additionally, the compound’s stability could be influenced by temperature and other environmental conditions.

Propriétés

IUPAC Name |

3-dimethylphosphorylcycloheptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NOP/c1-12(2,11)9-6-4-3-5-8(10)7-9/h8-9H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWMMSVFJUJLCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CCCCC(C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethylphosphorylcycloheptan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2427299.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2427302.png)

![N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2427307.png)

![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)

![3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2427309.png)

![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2427322.png)